H-DL-2-NAL-OH

Descripción general

Descripción

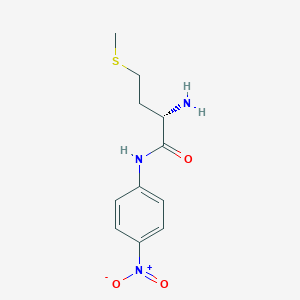

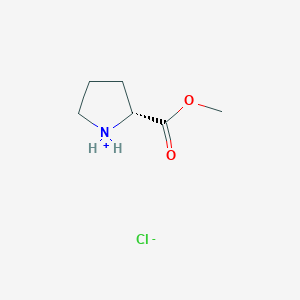

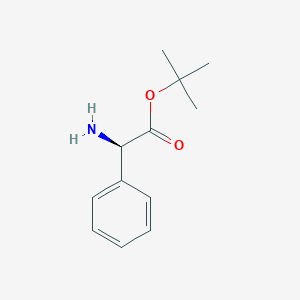

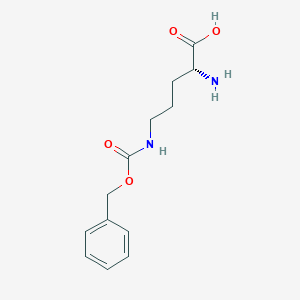

“2-Amino-3-(naphthalen-2-yl)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 . This indicates that the compound has a chiral center at the carbon atom connected to the amino group and the naphthalene ring.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 215.25 and its linear formula is C13H13NO2 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Síntesis orgánica

Este compuesto se usa como materia prima importante e intermedio en la síntesis orgánica . Desempeña un papel crucial en la formación de moléculas orgánicas complejas que se utilizan en diversas reacciones químicas.

Productos farmacéuticos

“H-DL-2-NAL-OH” se usa en la industria farmacéutica . Se puede utilizar en la síntesis de fármacos, especialmente aquellos que requieren estructuras moleculares complejas. Sus propiedades específicas pueden contribuir a la eficacia de ciertos medicamentos.

Agroquímicos

Este compuesto también se usa en la producción de agroquímicos . Estos químicos se usan en la agricultura para proteger los cultivos de plagas y enfermedades, y para mejorar el rendimiento y la calidad de los cultivos.

Tintes

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Given the compound’s structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways .

Result of Action

Given the compound’s potential involvement in protein synthesis or other amino acid-related pathways, it may have effects on cellular growth, differentiation, or metabolism .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

Análisis Bioquímico

Biochemical Properties

It has been synthesized using a hyper-thermostable aminotransferase from Thermococcus profundus . This suggests that it may interact with enzymes such as aminotransferases and participate in transamination reactions .

Metabolic Pathways

It’s possible that it may be involved in amino acid metabolism, given its structure and the known enzymatic synthesis .

Propiedades

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290595 | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-34-5, 14108-60-2 | |

| Record name | 2-Naphthalenealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of deuterium labeling in drug development, particularly in the case of Degarelix acetate?

A1: Deuterium labeling plays a crucial role in pharmaceutical research, particularly in developing drugs like Degarelix acetate. In this specific case, deuterium-labeled Degarelix serves as an internal standard in clinical studies []. Internal standards are crucial for accurate quantification of drug concentrations in biological samples, enabling researchers to track the drug's behavior within the body.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.